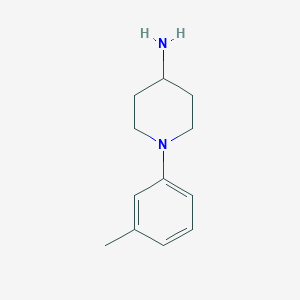

1-m-Tolylpiperidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

915922-55-3 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(3-methylphenyl)piperidin-4-amine |

InChI |

InChI=1S/C12H18N2/c1-10-3-2-4-12(9-10)14-7-5-11(13)6-8-14/h2-4,9,11H,5-8,13H2,1H3 |

InChI Key |

SHBGGHPQJBACEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 M Tolylpiperidin 4 Amine

Retrosynthetic Analysis of the 1-m-Tolylpiperidin-4-amine Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

Key Disconnections and Precursor Identification

The structure of this compound presents two primary strategic disconnections for its synthesis.

Disconnection 1: C-N Bond Arylation

The most evident disconnection is the bond between the piperidine (B6355638) nitrogen and the m-tolyl group (C-N bond). This approach simplifies the synthesis to two main precursors:

4-aminopiperidine (B84694): A readily available cyclic amine.

An m-tolyl electrophile: Typically an aryl halide like 3-bromotoluene (B146084) or 3-chlorotoluene, or an activated species like m-tolylboronic acid.

This strategy focuses on forming the N-aryl bond in a late-stage step, a common and effective method in medicinal chemistry. acs.orgwikipedia.org

Disconnection 2: Reductive Amination of a Piperidone

An alternative disconnection involves breaking the C-N bond of the 4-amino group. This leads to a different set of precursors:

1-(m-tolyl)piperidin-4-one: A key intermediate ketone.

An amine source: Such as ammonia (B1221849) or a protected amine equivalent, which is introduced via reductive amination.

This route prioritizes the formation of the N-aryl bond first, followed by the installation of the 4-amino group. The precursor, 1-(m-tolyl)piperidin-4-one, can itself be synthesized through various methods, including the condensation of m-toluidine (B57737) with appropriate dicarbonyl precursors.

| Disconnection Strategy | Key Precursors | Forward Synthetic Reaction |

| C-N Bond Arylation | 4-aminopiperidine, 3-halotoluene (e.g., 3-bromotoluene) | N-Arylation (e.g., Buchwald-Hartwig amination) |

| Reductive Amination | 1-(m-tolyl)piperidin-4-one, Ammonia/Amine Source | Reductive Amination |

Classical and Modern Approaches to Piperidine Synthesis

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic methods.

Reductive Amination Routes to Piperidine Derivatives

Reductive amination is a powerful method for forming C-N bonds. In the context of this compound synthesis, this reaction is primarily used to convert the ketone intermediate, 1-(m-tolyl)piperidin-4-one, into the target 4-amino derivative. The process typically involves two steps: the reaction of the ketone with an amine to form an imine or enamine intermediate, followed by reduction.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd, PtO₂)

A recently developed method involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which can provide access to N-aryl piperidines from readily available pyridine (B92270) derivatives. researchgate.netnih.govacs.org This process proceeds through the reduction of a pyridinium ion to a dihydropyridine, which is then hydrolyzed and undergoes reductive amination with an aryl amine. researchgate.netnih.govacs.org

| Starting Material | Reagents | Key Transformation | Product |

| 1-(m-tolyl)piperidin-4-one | NH₃, H₂, Raney Nickel | Imine formation and hydrogenation | This compound |

| 1-(m-tolyl)piperidin-4-one | NH₂OH·HCl, then NaBH(OAc)₃ | Oxime formation and reduction | This compound |

| Pyridinium Salt | Aryl Amine, HCOOH, Rh-catalyst | Reductive Transamination | N-Aryl Piperidine |

Mannich Reaction and Related Cyclization Pathways

The Mannich reaction is a classic three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. ucl.ac.uknih.govresearchgate.net It is a fundamental tool for constructing β-amino carbonyl compounds, which are versatile precursors for piperidine rings. chemrevlett.com A typical synthesis of a piperidin-4-one core involves the reaction of a primary amine, an aldehyde, and a ketone with two α-hydrogens, such as a dialkyl ketone. chemrevlett.com

While not the most direct route to this compound, the Mannich reaction provides a foundational strategy for building the piperidone ring system from acyclic precursors. rsc.orgresearchgate.net For example, m-toluidine could be condensed with formaldehyde (B43269) and a dicarbonyl compound to construct the 1-(m-tolyl)piperidin-4-one intermediate.

Cross-Coupling Strategies for N-Arylation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds in modern organic synthesis. wikipedia.org These methods are central to the synthesis of this compound via the C-N bond arylation disconnection.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling amines with aryl halides or triflates. wikipedia.orgjk-sci.comlibretexts.org The synthesis of this compound via this route involves the reaction of 4-aminopiperidine with an m-tolyl halide (e.g., 3-bromotoluene). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphines often providing the best results. jk-sci.com

Ullmann Condensation: A classical copper-catalyzed alternative, the Ullmann condensation, also achieves N-arylation. wikipedia.org Traditional Ullmann reactions required harsh conditions, but modern protocols using ligands like diamines or β-diketones allow the reaction to proceed under milder temperatures. wikipedia.orgacs.org This method can couple 4-aminopiperidine with an m-tolyl halide, often using a copper(I) source and a base in a polar, high-boiling solvent. wikipedia.org

| Reaction | Catalyst System | Reactants | Key Features |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) source, Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 4-aminopiperidine + 3-bromotoluene | High functional group tolerance, mild conditions. wikipedia.org |

| Ullmann Condensation | Cu(I) source (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | 4-aminopiperidine + 3-iodotoluene | Economical catalyst, suitable for specific substrates. wikipedia.org |

Stereoselective Synthesis of Piperidine Scaffolds

While this compound itself is achiral, the principles of stereoselective synthesis are critical when designing routes to substituted analogs that may contain stereocenters. The development of methods to control the three-dimensional arrangement of atoms is a major focus of modern piperidine synthesis. nih.govznaturforsch.com

Strategies for achieving stereocontrol include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming steps, such as asymmetric hydrogenation of a tetrahydropyridine (B1245486) intermediate or stereoselective reductive amination. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. znaturforsch.comresearchgate.net For example, N-galactosylation has been used to induce stereoselective additions to pyridone systems. znaturforsch.com

Diastereoselective Reactions: Using substrate control to favor the formation of one diastereomer over another, such as in the cyclization of substituted acyclic precursors. chemrxiv.orgacs.org

These advanced methods provide access to complex and functionally diverse piperidine derivatives with high stereochemical purity, which is often a requirement for biologically active molecules. rsc.orgnih.gov

Functionalization and Derivatization Reactions of this compound

The chemical architecture of this compound presents distinct sites for synthetic modification, making it a versatile scaffold in medicinal and materials chemistry. The primary loci for derivatization are the exocyclic primary amine at the C4 position of the piperidine ring and, to a lesser extent, the N1-aryl substituent. These modifications are fundamental for tuning the molecule's physicochemical properties and for conducting structure-activity relationship (SAR) studies.

Amine Functionalization (e.g., Acylation, Sulfonylation)

The primary amino group (–NH₂) at the 4-position is the most nucleophilic and sterically accessible site on the molecule, rendering it the principal target for functionalization. Standard organic transformations can be readily applied to generate a diverse array of derivatives.

Acylation: The most common derivatization is N-acylation, which forms a stable amide bond. This reaction is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct. This strategy has been extensively used to synthesize libraries of compounds, particularly in the exploration of ligands for opioid and sigma receptors. The choice of acylating agent allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties.

Research findings have demonstrated the successful synthesis of various N-acylated derivatives. For instance, reaction with cinnamoyl chloride yields N-(1-(m-tolyl)piperidin-4-yl)cinnamamide, a key intermediate in the development of potent receptor modulators. The specific nature of the acyl group significantly influences the biological profile of the resulting molecule.

| Entry | Acylating Agent | Product Name | Rationale / Application Context |

|---|---|---|---|

| 1 | Acetyl Chloride | N-(1-(m-tolyl)piperidin-4-yl)acetamide | Introduction of a small, polar aliphatic group. |

| 2 | Benzoyl Chloride | N-(1-(m-tolyl)piperidin-4-yl)benzamide | Introduction of a rigid aromatic group to explore π-π stacking interactions. |

| 3 | Cinnamoyl Chloride | N-(1-(m-tolyl)piperidin-4-yl)cinnamamide | Incorporation of a conjugated system, often used in opioid receptor ligand design. |

| 4 | Cyclopropanecarbonyl Chloride | N-(1-(m-tolyl)piperidin-4-yl)cyclopropanecarboxamide | Introduction of a strained, lipophilic cycloalkyl group. |

Sulfonylation: Similarly, the primary amine can react with sulfonyl chlorides to form sulfonamides. This functional group serves as a stable, non-basic hydrogen bond acceptor and can significantly alter the electronic and steric profile compared to an amide. The reaction proceeds under conditions similar to acylation, typically using a base in an aprotic solvent. For example, reacting this compound with benzenesulfonyl chloride yields N-(1-(m-tolyl)piperidin-4-yl)benzenesulfonamide.

Other Functionalizations: Beyond acylation and sulfonylation, the primary amine is amenable to other transformations:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, respectively. This allows for the introduction of diverse alkyl and arylalkyl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which introduce potent hydrogen bond donor-acceptor systems.

Modifications at the Piperidine Ring and Aromatic Substituents

While the C4-amine is the primary site of reaction, modifications to the piperidine core and the N1-aryl group are also key strategies for analogue design, though they are typically accomplished by synthesizing the entire molecule from modified precursors rather than by direct functionalization of this compound itself.

Piperidine Ring: The saturated piperidine ring is chemically robust and generally unreactive towards common reagents. Direct C–H functionalization is challenging and non-selective. Therefore, modifications such as introducing substituents at the C2, C3, C5, or C6 positions are almost exclusively achieved by starting with a pre-functionalized piperidine precursor (e.g., a substituted piperidone) during the multi-step synthesis of the final compound.

Aromatic Substituents: The N1-aryl (m-tolyl) group offers more potential for direct modification, although such reactions can be complicated by the presence of the activating piperidinyl nitrogen.

Methyl Group Oxidation: The benzylic methyl group can be oxidized under controlled conditions. For instance, using mild oxidizing agents could convert the methyl group (–CH₃) into a hydroxymethyl (–CH₂OH), formyl (–CHO), or carboxylic acid (–COOH) group. This drastically alters polarity and introduces new functional handles.

Electrophilic Aromatic Substitution: The tolyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The piperidinyl nitrogen is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The combined directing effects would likely favor substitution at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6 of the phenyl ring), leading to a mixture of products. Selective functionalization would require careful choice of reagents and reaction conditions.

Strategies for Analogue Library Generation

The derivatization potential of this compound makes it an ideal starting point for the generation of chemical libraries aimed at discovering novel bioactive agents. These strategies are systematic and often employ high-throughput or parallel synthesis techniques.

Strategy 1: C4-Amine Array Synthesis This is the most direct approach, leveraging the reactions described in section 2.3.1. A library is constructed by reacting a single batch of this compound with a diverse panel of reagents in a parallel format.

Acyl Chloride/Carboxylic Acid Panel: A collection of 50-100 different acyl chlorides or activated carboxylic acids is used to generate a corresponding library of amides, systematically varying the size, electronics, and topology of the R-group in the resulting N-(1-(m-tolyl)piperidin-4-yl)amides.

Aldehyde/Ketone Panel: A diverse set of aldehydes is used in parallel reductive amination reactions to explore the chemical space of N-alkylated derivatives.

| Entry | Aryl Precursor Example | Resulting N1-Arylpiperidine Core | Rationale for Variation |

|---|---|---|---|

| 1 | 1-Bromo-3-methylbenzene | 1-(m-Tolyl)piperidine | Baseline compound (m-tolyl group). |

| 2 | 1-Bromo-4-methylbenzene | 1-(p-Tolyl)piperidine | Investigate positional isomerism (meta vs. para). |

| 3 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)piperidine | Introduce an electron-withdrawing group and potential H-bond acceptor. |

| 4 | 1-Bromo-3-methoxybenzene | 1-(3-Methoxyphenyl)piperidine | Introduce an electron-donating group at the meta position. |

| 5 | 2-Bromonaphthalene | 1-(Naphthalen-2-yl)piperidine | Explore extended aromatic systems for enhanced lipophilicity and π-stacking. |

Strategy 3: Scaffold Hopping and Core Modification A more advanced strategy involves altering the central piperidine ring itself. This "scaffold hopping" approach investigates the necessity of the six-membered ring and the specific geometry it imposes. Synthetic routes are designed to replace the piperidine with other heterocycles, such as:

Pyrrolidine (five-membered ring)

Azepane (seven-membered ring)

Tropane (bicyclic system)

Piperazine (introducing a second nitrogen)

This approach, combined with the diversification strategies for the amine and aryl groups, allows for a comprehensive exploration of the chemical space surrounding the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying functional groups and probing the conformational and intermolecular interactions of a molecule. For 1-m-Tolylpiperidin-4-amine, the vibrational spectrum would be a composite of the characteristic modes of the m-tolyl group, the piperidine (B6355638) ring, and the secondary amine at the 4-position.

Theoretical and experimental studies on m-toluidine (B57737) provide a basis for predicting the vibrational frequencies of the tolyl moiety. dergipark.org.trresearchgate.net The N-H stretching vibrations of the secondary amine at the 4-position are expected to appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring and the methyl group will likely be observed in the 2850-2970 cm⁻¹ range. dergipark.org.tr

The "fingerprint" region, below 1600 cm⁻¹, would contain a wealth of information regarding the skeletal vibrations of the entire molecule. Key absorptions would include the C=C stretching of the aromatic ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹), the N-H bending vibration, and various C-N and C-C stretching modes. bibliotekanauki.pl Intermolecular hydrogen bonding, particularly involving the N-H group of the 4-amine, would influence the position and shape of the N-H stretching band, often causing it to broaden and shift to lower wavenumbers.

Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source of Prediction |

| 4-Amino (N-H) | Stretching | 3300-3500 | |

| Aromatic C-H | Stretching | 3000-3100 | dergipark.org.tr |

| Aliphatic C-H (Piperidine & Methyl) | Stretching | 2850-2970 | dergipark.org.tr |

| Aromatic C=C | Stretching | 1450-1600 | bibliotekanauki.pl |

| 4-Amino (N-H) | Bending | ~1550-1650 | General amine spectra |

| C-N (Aromatic) | Stretching | 1250-1350 | General amine spectra |

| C-N (Aliphatic) | Stretching | 1020-1250 | General amine spectra |

| Aromatic C-H | Out-of-plane Bending | 700-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of each atom in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, the amine proton, and the methyl group protons. The aromatic protons of the m-tolyl group would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. chemicalbook.com The methyl protons would likely be a singlet around 2.3 ppm. chemicalbook.com The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (likely 1.5-3.5 ppm) due to their diastereotopic nature and coupling with each other. researchgate.netniscpr.res.in The proton on the 4-amino group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the m-tolyl group would resonate in the 110-150 ppm range. rsc.org The carbon attached to the nitrogen (C-N) would be significantly deshielded. The piperidine ring carbons would appear in the aliphatic region, typically between 30 and 60 ppm. scielo.br The methyl carbon would be found in the upfield region, around 20-25 ppm. rsc.org Advanced NMR techniques like COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source of Prediction |

| Aromatic Protons (m-tolyl) | 6.5 - 7.5 | 110 - 150 | chemicalbook.comrsc.org |

| Piperidine Protons (CH₂) | 1.5 - 3.5 | 30 - 60 | researchgate.netniscpr.res.inscielo.br |

| Piperidine Proton (CH-NH₂) | ~2.5 - 3.5 | ~45 - 55 | researchgate.netniscpr.res.inscielo.br |

| 4-Amino Proton (NH₂) | Variable (broad singlet) | N/A | General amine spectra |

| Methyl Protons (CH₃) | ~2.3 | ~20 - 25 | chemicalbook.comrsc.org |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺).

The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways. A common fragmentation for piperidine derivatives is the alpha-cleavage, leading to the loss of a hydrogen atom or an alkyl group adjacent to the nitrogen. Another likely fragmentation pathway would involve the cleavage of the bond between the tolyl group and the piperidine nitrogen. The presence of the nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), and according to the nitrogen rule, fragments containing nitrogen will also have specific m/z values. nist.gov

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 190 | Molecular Ion |

| [M-H]⁺ | 189 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 175 | Loss of the tolyl methyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion from the tolyl group |

| [C₆H₁₂N]⁺ | 98 | Piperidine ring fragment |

X-ray Crystallography for Solid-State Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, predictions can be made based on related structures.

Table 4: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Piperidine Ring Conformation | Chair | iucr.orgresearchgate.net |

| Substituent Orientation | Equatorial | Steric considerations |

| Dominant Intermolecular Interactions | N-H···N Hydrogen Bonding | iucr.org |

| Secondary Intermolecular Interactions | C-H···π Interactions | researchgate.netiucr.org |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules |

Computational and Theoretical Investigations of 1 M Tolylpiperidin 4 Amine and Analogues

Quantum Chemical Studies (DFT and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are at the forefront of quantum chemical studies, enabling detailed investigation of molecular properties. For 1-m-Tolylpiperidin-4-amine, these methods provide a foundational understanding of its geometry, electronic structure, and the nature of its chemical bonds.

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. nih.govwikipedia.org Two principal chair conformers are possible, distinguished by the axial or equatorial orientation of the 4-amino group. Computational studies on similar 4-substituted piperidines suggest that the equatorial conformer is generally more stable. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for the Equatorial Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine) | 1.47 | C-N-C (piperidine) | 111.5 |

| C-C (piperidine) | 1.54 | N-C-C (piperidine) | 110.8 |

| C-N (amino) | 1.46 | H-N-H (amino) | 107.0 |

| N-C (aryl) | 1.40 | C-N-C (aryl-piperidine) | 120.5 |

| C-C (tolyl) | 1.39 | C-C-C (tolyl) | 120.0 |

| C-H (methyl) | 1.09 | H-C-H (methyl) | 109.5 |

Note: These values are representative and based on computational studies of similar piperidine derivatives.

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its electron-donating and accepting capabilities. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms and the tolyl ring, while the LUMO is distributed over areas that can accept electron density. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For similar aromatic amine derivatives, the HOMO-LUMO gap is often in the range of 4-5 eV. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as the nitrogen atoms, while regions of positive potential (blue) are susceptible to nucleophilic attack. The MEP of this compound would likely show negative potential around the amino group and the piperidine nitrogen, and positive potential around the hydrogen atoms.

Mulliken and Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom, offering a quantitative measure of the charge distribution and identifying the most electropositive and electronegative centers within the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.95 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

Note: These values are representative and based on computational studies of similar piperidine derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to the stability of this compound. osti.gov This analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Non-covalent interactions play a crucial role in the solid-state packing and solution-phase behavior of molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. iucr.org

For this compound, the Hirshfeld surface analysis would likely reveal the importance of H···H, C···H, and N···H contacts in the crystal packing. nih.gov The amino group can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors, leading to the formation of intermolecular hydrogen bonds that stabilize the crystal lattice. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. researchgate.net MD simulations track the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape and the identification of the most populated conformers. nih.gov

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent interactions influence conformational preferences. The simulations can also provide information on the flexibility of the piperidine ring and the rotational dynamics of the tolyl group. Analysis of the MD trajectory can yield important thermodynamic data, such as the free energy difference between different conformers.

Mechanistic Pathways of Reactions Involving this compound and its Intermediates

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT calculations can be used to map out the potential energy surface. researchgate.net This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways.

For example, in a reaction where the amino group acts as a nucleophile, computational studies can model the approach of the amine to the electrophile, the formation of the transition state, and the subsequent formation of the product. The calculated activation barriers can help to predict the feasibility and rate of the reaction under different conditions. Isotope effects and the influence of catalysts can also be modeled to gain a more complete understanding of the reaction mechanism. acs.org

Transition State Analysis and Reaction Energetics

Transition state analysis is a cornerstone of computational organic chemistry, enabling the determination of reaction pathways and the calculation of activation energies. For piperidine derivatives, synthetic routes often involve complex multi-step reactions, and identifying the rate-determining step is key to optimizing reaction conditions.

Theoretical studies on the synthesis of substituted piperidines have employed Density Functional Theory (DFT) to model the reaction coordinates and locate transition state structures. For instance, in the synthesis of highly substituted piperidines, computational analysis has been used to investigate the energetics of different proposed mechanisms, such as the Mannich reaction, Michael addition, and subsequent cyclization steps. The calculation of Gibbs free energy of activation (ΔGǂ) for each step allows for the identification of the kinetically most favorable pathway.

In a study on the formation of a substituted piperidine, the reaction parameters were calculated, highlighting the energy requirements for the reaction to proceed. ajgreenchem.com The activation energy (Ea), along with the enthalpy (ΔHǂ) and entropy (ΔSǂ) of activation, provides a comprehensive energetic profile of the reaction. For example, in the synthesis of certain substituted piperidines, the rate-determining step was identified through these computational methods. ajgreenchem.comajgreenchem.com

Table 1: Activation Parameters for a Substituted Piperidine Synthesis

| Solvent | Ea (kJ/mol) | ΔHǂ (kJ/mol) | ΔSǂ (J/mol·K) | ΔGǂ (kJ/mol) |

|---|---|---|---|---|

| Methanol | 104.2 | 101.6 | 41.8 | 89.1 |

This table presents hypothetical data based on findings for analogous compounds to illustrate the type of information generated from computational studies.

The data indicates that the reaction in ethanol has a significantly lower activation energy compared to methanol, suggesting a more facile reaction in ethanol. ajgreenchem.com The negative entropy of activation in ethanol suggests a more ordered transition state, which is a common feature in bimolecular reactions.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly impact reaction rates and even alter the course of a reaction. rsc.org Computational models are instrumental in understanding these solvent effects at a molecular level. Solvents can influence reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org

For reactions involving polar molecules like piperidine derivatives, polar solvents can play a crucial role. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, to simulate the solvent environment.

In the context of substituted piperidine synthesis, the effect of different solvents, such as methanol and ethanol, on the reaction kinetics has been investigated. ajgreenchem.comajgreenchem.com It was observed that the reaction rate is influenced by the solvent's dielectric constant. ajgreenchem.com For instance, in one study, the reaction was found to be faster in ethanol than in methanol, despite ethanol having a lower dielectric constant. ajgreenchem.com This suggests that specific solvent-solute interactions, rather than just the bulk solvent polarity, are important.

Computational analyses can rationalize these findings by examining the solvation energies of the reactants and the transition state. A solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction. The influence of the solvent on the relative energies of different reaction intermediates can also lead to changes in the reaction mechanism. rsc.org

Table 2: Solvent Properties and Reaction Rate Constants

| Solvent | Dielectric Constant (ε) at 25°C | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

|---|---|---|

| Methanol | 32.70 | Value X |

This table illustrates the relationship between solvent properties and reaction rates as discussed in the literature for analogous systems. ajgreenchem.com

The findings from computational studies on solvent effects are critical for the rational selection of solvents to achieve desired reaction outcomes, including rate enhancement and stereoselectivity, in the synthesis of this compound and its analogues.

Structure Activity Relationship Sar Principles and Computational Design for 1 M Tolylpiperidin 4 Amine Derivatives

Theoretical Aspects of Conformational Flexibility and Rotamer Influence on SAR

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. For flexible molecules such as 1-m-Tolylpiperidin-4-amine and its derivatives, a static representation is insufficient. These molecules exist as an ensemble of rapidly interconverting conformations and rotational isomers (rotamers). The specific conformation that a molecule adopts when interacting with a biological target (the "bioactive conformation") may be only one of many low-energy shapes accessible to the molecule in solution. acs.orgnih.gov Understanding the principles that govern this conformational landscape is therefore critical for elucidating Structure-Activity Relationships (SAR) and for the rational design of new, more potent analogues.

The conformational flexibility of this compound derivatives primarily arises from two sources: the inversion of the piperidine (B6355638) ring and the rotation around single bonds, particularly the nitrogen-aryl bond. Computational chemistry, utilizing methods like Density Functional Theory (DFT), provides powerful tools to investigate these dynamics, calculate the energy of different conformers, and predict their relative populations. acs.orgjksus.org

Piperidine Ring Conformation

The piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. jksus.org In substituted piperidines, substituents can occupy either axial or equatorial positions. For the this compound scaffold, the key conformational equilibrium involves the orientation of the 4-amino group.

Equatorial Amino Conformer: The substituent is positioned along the "equator" of the ring, generally a more sterically favorable position for larger groups.

Axial Amino Conformer: The substituent is positioned parallel to the axis of the ring, which can lead to significant steric clashes (1,3-diaxial interactions) with other axial hydrogens.

The energy difference between these two chair conformers determines their relative abundance. While a comprehensive analysis would require specific calculations for each derivative, general principles suggest that the equatorial conformation is often more stable. nih.gov However, the bioactive conformation may well be the less stable axial form if that specific geometry is required for optimal interaction with a receptor. nih.gov

Influence of N-Aryl Rotation (Rotamerism)

A critical element of flexibility in this compound is the rotation around the single bond connecting the piperidine nitrogen to the m-tolyl group. This rotation is not entirely free; steric hindrance between the ortho-hydrogens of the tolyl ring and the hydrogens at positions 2 and 6 of the piperidine ring creates an energy barrier. This restricted rotation gives rise to distinct, stable rotational isomers, or rotamers.

For example, two principal rotamers can be envisioned based on the positioning of the tolyl's methyl group:

Rotamer A: The methyl group is positioned away from the bulk of the piperidine ring.

Rotamer B: The methyl group is positioned more closely towards the piperidine ring.

The relative stability of these rotamers impacts the molecule's ability to fit into a binding pocket. A receptor might have a specific sub-pocket that can only accommodate one of these rotamers, making that particular rotamer the "active" one. Research on other molecular systems with rotational isomerism has demonstrated that different rotamers can indeed possess different biological activities. jst.go.jp

The following table, based on theoretical principles from computational studies of substituted piperidines, illustrates how the energy differences between conformers can be quantified. acs.orgjksus.org

Table 1: Theoretical Relative Energies of this compound Conformers Note: These are illustrative values based on established principles of conformational analysis. Actual values require specific DFT calculations.

| Conformer/Rotamer | 4-Amine Orientation | m-Tolyl Rotamer | Relative Energy (ΔE, kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | A (Low Steric Hindrance) | 0.00 | ~ 73.1% |

| 2 | Equatorial | B (Higher Steric Hindrance) | 1.00 | ~ 15.8% |

| 3 | Axial | A (Low Steric Hindrance) | 1.50 | ~ 8.2% |

| 4 | Axial | B (Higher Steric Hindrance) | 2.50 | ~ 2.9% |

Calculations are hypothetical, based on the Boltzmann distribution at 298K.

Relating Conformational Energy to Activity

Conversely, pre-organizing a molecule into its bioactive conformation can lead to a substantial increase in potency. This is a key strategy in computational drug design. By analyzing the likely bioactive conformer, medicinal chemists can introduce structural modifications that stabilize that specific shape, thereby reducing the entropic loss upon binding. acs.org For instance, introducing a substituent might create an intramolecular hydrogen bond that locks a specific rotamer, or introducing steric bulk might destabilize undesired conformers.

The table below illustrates the hypothetical relationship between conformational populations and receptor binding, demonstrating that the most populated conformer is not necessarily the one responsible for the highest activity.

Table 2: Hypothetical Influence of Conformation on Receptor Binding Affinity

| Conformer/Rotamer | Predicted Population (%) | Required for Binding? | Hypothetical Contribution to Activity |

|---|---|---|---|

| 1 (Eq-A) | ~ 73.1% | No (Steric Clash) | Low |

| 2 (Eq-B) | ~ 15.8% | No (Poor H-bond angle) | Low |

| 3 (Ax-A) | ~ 8.2% | Yes (Optimal Fit) | High |

| 4 (Ax-B) | ~ 2.9% | No (Steric Clash) | Low |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Aminopiperidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmacological research by transforming the traditionally slow and costly process of drug discovery. researchgate.netmdpi.com These technologies are particularly adept at analyzing the vast and complex datasets generated in modern chemistry, enabling researchers to identify novel drug candidates, predict their properties, and optimize their structures with unprecedented speed and accuracy. mdpi.comnih.gov

For aminopiperidines, including 1-m-Tolylpiperidin-4-amine, AI and ML can be applied across the entire discovery pipeline. AI algorithms can screen massive virtual libraries of molecules to identify those with the highest probability of binding to a specific biological target. mdpi.com This data-driven approach significantly accelerates the identification of promising lead compounds. researchgate.net Furthermore, ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like profiles and reducing the likelihood of late-stage failures. nih.govmdpi.com

The application of AI extends to predicting biological activities and identifying potential therapeutic targets. By analyzing the structural features of aminopiperidines and correlating them with known biological data, ML models can predict their efficacy against various diseases, including cancer and central nervous system disorders. clinmedkaz.orgclinmedkaz.org Generative AI models are even capable of designing entirely new molecular structures with optimized properties, opening up new frontiers for the development of novel therapeutics based on the aminopiperidine scaffold. researchgate.net

Table 1: Applications of AI/ML in Aminopiperidine Research

| Research Phase | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Analysis of multi-omics data to identify novel biological targets. nih.gov | Discovery of new therapeutic applications for the compound and its analogues. |

| Hit Identification | Virtual screening of large compound libraries. mdpi.com | Rapid identification of derivatives with high binding affinity to selected targets. |

| Lead Optimization | Predictive modeling of ADMET properties and bioactivity. nih.govmdpi.com | Design of analogues with improved efficacy and safety profiles. |

| De Novo Drug Design | Generative models to create novel molecular structures. researchgate.net | Creation of entirely new aminopiperidine-based drug candidates. |

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of complex molecular architectures is a cornerstone of medicinal chemistry. For this compound, the development of advanced synthetic methodologies is crucial for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. acs.org Recent years have seen a significant improvement in the synthesis of piperidine (B6355638) derivatives, with a focus on efficiency, stereoselectivity, and the introduction of "green" chemistry principles. nih.gov

Modern synthetic strategies are moving towards multi-component reactions (MCRs), which allow for the construction of complex piperidine scaffolds in a single step from simple starting materials. researchgate.net These reactions are highly atom-efficient and can generate significant molecular diversity. acs.org Catalysis, particularly using transition metals like palladium, rhodium, and gold, has enabled the development of novel cyclization and functionalization reactions to produce highly substituted and stereochemically defined piperidine rings. nih.govajchem-a.com

For the synthesis of analogues of this compound, these advanced methods offer the ability to precisely modify the piperidine core and its substituents. This includes the enantioselective synthesis of chiral analogues, which is critical as the biological activity of a molecule often depends on its specific three-dimensional arrangement. nih.gov The development of flow chemistry techniques further enhances the efficiency and scalability of these synthetic routes, allowing for the rapid production of compound libraries for high-throughput screening. acs.org

Table 2: Modern Synthetic Approaches for Piperidine Analogues

| Synthetic Methodology | Description | Relevance to this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. researchgate.net | Efficient generation of a diverse library of complex analogues. |

| Transition Metal Catalysis | Use of catalysts (e.g., Pd, Rh, Au) for novel bond formations and cyclizations. nih.govajchem-a.com | Access to previously inaccessible structural modifications and stereoisomers. |

| Asymmetric Synthesis | Methods to produce a specific enantiomer or diastereomer of a chiral molecule. nih.gov | Investigation of stereochemistry-dependent biological activity. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in batches. acs.org | Scalable and rapid synthesis of analogues for screening campaigns. |

| Oxidative Amination | Gold-catalyzed difunctionalization of a double bond to form the N-heterocycle. nih.gov | A novel route to creating substituted piperidine rings. |

Novel Computational Paradigms in Predicting Chemical Reactivity and Interactions

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules in detail. tandfonline.comnih.gov This allows for the calculation of properties like molecular electrostatic potential (MEP), which can predict how a molecule will interact with other molecules, and frontier molecular orbitals (HOMO-LUMO), which provide information about chemical reactivity. tandfonline.com These methods are crucial for understanding the fundamental chemistry of aminopiperidines and for designing molecules with specific electronic properties.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for studying the interaction between a ligand, such as a derivative of this compound, and its protein target. researchgate.netacs.org Docking predicts the preferred binding orientation of the ligand in the active site of the protein, while MD simulations provide a dynamic picture of the stability and conformational changes of the ligand-protein complex over time. researchgate.netresearchgate.net These simulations can reveal key interactions responsible for binding affinity and can guide the rational design of more potent inhibitors. researchgate.net

The development of quantitative structure-activity relationship (QSAR) models represents another important computational approach. researchgate.net By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of newly designed analogues before they are synthesized. nih.gov

Table 3: Computational Methods in Piperidine Derivative Research

| Computational Method | Purpose | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity descriptors. tandfonline.comnih.gov | Understanding the intrinsic chemical properties and guiding the design of new analogues. |

| Molecular Docking | Predicts the binding mode of a ligand to a protein target. researchgate.netacs.org | Identifying key interactions with biological targets and guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. researchgate.netresearchgate.net | Assessing the stability of the ligand-protein complex and understanding dynamic interactions. |

| QSAR Modeling | Correlates chemical structure with biological activity. researchgate.net | Predicting the potency of virtual analogues to prioritize synthetic efforts. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features for biological activity. nih.gov | Creating a template for designing new molecules with similar activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.